2-(3,4-Dimethoxyphenyl)-5-methylpyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base to form 3,4-dimethoxychalcone. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired pyridine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of a pyridine ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a methyl group on the pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H15NO2/c1-10-4-6-12(15-9-10)11-5-7-13(16-2)14(8-11)17-3/h4-9H,1-3H3 |
InChI Key |
UDBUAYIJKZRMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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